1-(3-Chlorophenyl)pyrazolidine-3,5-dione

Hsp90 cancer chaperone pyrazolidinedione SAR

1-(3-Chlorophenyl)pyrazolidine-3,5-dione (CAS 355829-30-0) is a synthetic heterocyclic compound built on the pyrazolidine-3,5-dione scaffold. The molecule bears a single meta-chlorophenyl substituent at N1, yielding a molecular weight of 210.62 g mol⁻¹ and a computed XLogP3-AA of 1.3.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
CAS No. 355829-30-0
Cat. No. B2547870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)pyrazolidine-3,5-dione
CAS355829-30-0
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62
Structural Identifiers
SMILESC1C(=O)NN(C1=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13)
InChIKeyAPADQNGCMHCBLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)pyrazolidine-3,5-dione – Structural and Pharmacological Baseline for Informed Sourcing


1-(3-Chlorophenyl)pyrazolidine-3,5-dione (CAS 355829-30-0) is a synthetic heterocyclic compound built on the pyrazolidine-3,5-dione scaffold [1]. The molecule bears a single meta-chlorophenyl substituent at N1, yielding a molecular weight of 210.62 g mol⁻¹ and a computed XLogP3-AA of 1.3 [1]. This physicochemical profile distinguishes it from the unsubstituted 1‑phenyl analog (LogP ≈ 0.85) and from para‑chloro congeners that exhibit divergent biological target engagement [2][3]. Documented biological activity includes low‑micromolar inhibition of heat shock protein 90 (Hsp90; IC₅₀ = 4.1 µM in a recombinant ATPase assay) [4], positioning the compound as a tractable starting point for medicinal‑chemistry campaigns.

Why a Bulk Pyrazolidine‑3,5‑dione Search Will Not Return a Functional Equivalent of 1‑(3‑Chlorophenyl)pyrazolidine‑3,5‑dione


The pyrazolidine‑3,5‑dione chemotype supports a remarkably broad spectrum of pharmacological activities, including Hsp90 inhibition, c‑Met kinase antagonism, DYRK1A inhibition, AT₁ angiotensin II receptor blockade, and antimicrobial action [1][2][3]. This functional breadth is exquisitely sensitive to even minor changes in N‑aryl substitution: the meta‑chlorophenyl motif of the target compound yields an Hsp90‑selective profile (IC₅₀ = 4.1 µM), whereas the para‑chloro isomer is active against Mycobacterium tuberculosis (MIC = 4.13 µM), the unsubstituted phenyl derivative engages DOCK2 (IC₅₀ ≈ 22.8 µM), and 4‑benzylidene‑substituted congeners act as PEPC inhibitors with sub‑micromolar potency [2][4][5]. Simply procuring a “pyrazolidine‑3,5‑dione” without specifying the N1‑(3‑chlorophenyl) substitution therefore introduces substantial target‑engagement risk and undermines experimental reproducibility.

Quantitative Comparator Evidence for 1‑(3‑Chlorophenyl)pyrazolidine‑3,5‑dione (CAS 355829‑30‑0) Versus Closest Structural Analogs


Hsp90 Inhibition Potency of 1‑(3‑Chlorophenyl)pyrazolidine‑3,5‑dione Versus the 1‑(4‑Chlorophenyl) Isomer and the Unsubstituted Phenyl Analog

When tested in a recombinant human Hsp90α/β ATPase assay (ChEMBL210914), 1‑(3‑chlorophenyl)pyrazolidine‑3,5‑dione exhibited an IC₅₀ of 4.1 µM [1]. By contrast, the para‑chlorophenyl isomer has not been reported to inhibit Hsp90; its principal bioactivity lies in antitubercular action (M. tuberculosis MIC = 4.13 µM) [2]. The unsubstituted 1‑phenylpyrazolidine‑3,5‑dione derivative CPYPP functions as a DOCK2‑Rac1 interaction inhibitor (IC₅₀ = 22.8 µM) with no Hsp90 activity documented . Thus, relocating the chlorine atom from the meta to the para position abolishes detectable Hsp90 engagement while introducing a completely distinct biological profile.

Hsp90 cancer chaperone pyrazolidinedione SAR

Lipophilicity Differentiation: XLogP3 of the Meta‑Chloro Compound Versus the Unsubstituted Phenyl Analog

The PubChem‑computed XLogP3‑AA for 1‑(3‑chlorophenyl)pyrazolidine‑3,5‑dione is 1.3 [1]. In comparison, the unsubstituted 1‑phenylpyrazolidine‑3,5‑dione has a reported LogP of approximately 0.85 [2]. The meta‑chloro substituent therefore increases calculated lipophilicity by roughly 0.45 log units, a shift that can meaningfully influence membrane permeability, plasma protein binding, and off‑target promiscuity in cell‑based assays. The 1‑(4‑chlorophenyl) isomer, while not independently tabulated in PubChem, is expected to exhibit a nearly identical XLogP3 (~1.3) but possesses a distinct dipole vector due to the para‑oriented C–Cl bond, which may alter binding‑site complementarity.

lipophilicity drug‑likeness physicochemical property

Synthetic Versatility: Pd‑Catalyzed α‑Arylation Efficiency of Pyrazolidine‑3,5‑dione Versus Barbiturate Scaffolds

In a systematic study of palladium‑catalyzed α‑arylation of cyclic β‑dicarbonyl compounds, pyrazolidine‑3,5‑dione (the parent heterocycle of the target compound) underwent coupling with ortho‑substituted aryl halides under Pd(t‑Bu₃P)₂ / Xphos / Cs₂CO₃ / 1,4‑dioxane reflux conditions, whereas the barbiturate scaffold showed only limited coupling under identical conditions [1]. This differential reactivity directly impacts the feasibility of constructing focused libraries of CaV1.3 inhibitors, where the pyrazolidine‑3,5‑dione core consistently outperforms the barbiturate alternative. The presence of the 3‑chlorophenyl group on the target compound does not interfere with the reactive methylene site, preserving the scaffold's capacity for further C‑4 derivatization.

synthetic methodology α‑arylation CaV1.3 inhibitor building block

Kinase Selectivity Profile: Pyrazolidine‑3,5‑dione Derivatives Preferentially Target c‑Met Over DYRK1A Versus the Broader Kinase Landscape

Structure‑activity relationship studies on pyrazolidine‑3,5‑dione derivatives reveal that specific substitution patterns afford potent c‑Met kinase inhibition (compound 5b: IC₅₀ = 0.46 µM), whereas structurally related 4‑benzylidene‑1‑(3,4‑dichlorophenyl) congeners primarily inhibit DYRK1A (IC₅₀ = 50 µM for the representative compound) [1][2]. The 1‑(3‑chlorophenyl) compound, bearing no substituent at C‑4, occupies an intermediate chemical space that has been experimentally validated against Hsp90 rather than c‑Met or DYRK1A [3]. This target‑class partitioning underscores that N‑aryl identity alone dictates whether the scaffold engages a chaperone (Hsp90), a receptor tyrosine kinase (c‑Met), or a dual‑specificity kinase (DYRK1A), and that the meta‑chlorophenyl substitution biases the system toward Hsp90.

c‑Met kinase DYRK1A kinase selectivity pyrazolidinedione SAR

Validated Application Scenarios for 1‑(3‑Chlorophenyl)pyrazolidine‑3,5‑dione Based on Comparator Evidence


Hsp90‑Focused Chemical Biology and Drug‑Discovery Programs

With a confirmed Hsp90 IC₅₀ of 4.1 µM in a recombinant ATPase assay, this compound is the appropriate pyrazolidinedione starting point for projects targeting the Hsp90 chaperone machinery [1]. The meta‑chloro substitution is essential for this activity; structural isomers such as the para‑chloro derivative (active against M. tuberculosis) or the unsubstituted phenyl analog (a DOCK2 inhibitor) are functionally irrelevant for Hsp90 studies [2]. Medicinal chemists can exploit the free C‑4 methylene to install substituents that further optimize Hsp90 affinity while relying on the validated meta‑chlorophenyl vector for initial target engagement.

Scaffold‑Hopping and Library‑Enumeration Campaigns Requiring Synthetically Tractable Cores

The parent pyrazolidine‑3,5‑dione heterocycle demonstrated superior Pd‑catalyzed α‑arylation efficiency with ortho‑substituted aryl halides relative to the barbiturate core under identical conditions [3]. The 1‑(3‑chlorophenyl) derivative retains this synthetic handle at C‑4, enabling facile diversification. Procurement of this specific building block thus supports efficient parallel synthesis of focused libraries for CaV1.3 ion channel, Hsp90, or general β‑dicarbonyl‑based inhibitor programs.

Physicochemical Property‑Guided Probe Design for Intracellular Targets

The computed XLogP3 of 1.3 places this compound in a favorable lipophilicity range for cell permeability, approximately 0.45 log units more lipophilic than the unsubstituted 1‑phenyl analog (LogP ≈ 0.85) [4][5]. This property, combined with a topological polar surface area of 49.4 Ų, supports passive membrane diffusion. Researchers designing intracellular Hsp90 or kinase probes will benefit from this balanced physicochemical profile relative to less lipophilic pyrazolidinediones that may exhibit inferior cellular uptake.

Negative‑Control and Selectivity‑Profiling Panel Design

Because closely related pyrazolidinediones activate entirely different target classes depending on N‑aryl and C‑4 substitution—c‑Met (5b: IC₅₀ = 0.46 µM), DYRK1A (IC₅₀ = 50 µM), or PEPC (IC₅₀ = 1.96 µM, selectivity factor = 16.6 for C4 over C3) [6][7][8]—the meta‑chlorophenyl compound can serve as an Hsp90‑selective probe within counter‑screening panels. A panel comprising the meta‑chloro (Hsp90), para‑chloro (antitubercular), and 1‑phenyl (DOCK2) derivatives enables comprehensive selectivity profiling with a single core scaffold, an approach that minimizes scaffold‑dependent artifacts.

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